![molecular formula C27H38N2O6S2 B330964 4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE](/img/structure/B330964.png)
4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE is a complex organic compound characterized by its multiple methoxy and sulfonyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
化学反応の分析
Types of Reactions
4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
科学的研究の応用
4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE has several scientific research applications:
作用機序
The mechanism of action of 4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
- 4-Methoxy-N-(4-methoxybenzyl)aniline
- 2-(4-Methoxyphenyl)ethanol
Uniqueness
4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE is unique due to its specific combination of methoxy and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C27H38N2O6S2 |
|---|---|
分子量 |
550.7 g/mol |
IUPAC名 |
4-methoxy-N-[4-[[4-[(4-methoxyphenyl)sulfonylamino]cyclohexyl]methyl]cyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C27H38N2O6S2/c1-34-24-11-15-26(16-12-24)36(30,31)28-22-7-3-20(4-8-22)19-21-5-9-23(10-6-21)29-37(32,33)27-17-13-25(35-2)14-18-27/h11-18,20-23,28-29H,3-10,19H2,1-2H3 |
InChIキー |
RBCDQHRFXINYIX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)CC3CCC(CC3)NS(=O)(=O)C4=CC=C(C=C4)OC |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)CC3CCC(CC3)NS(=O)(=O)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


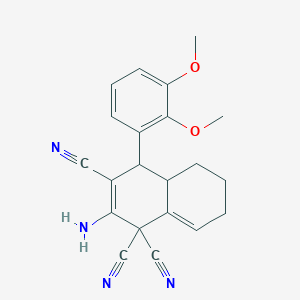
![METHYL 2-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B330882.png)
![METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B330883.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B330886.png)
![Ethyl 5-acetyl-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B330888.png)
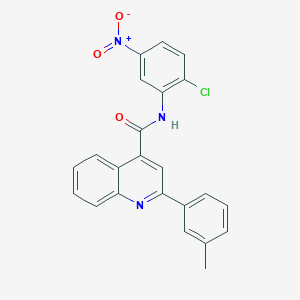
![3-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B330894.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B330895.png)
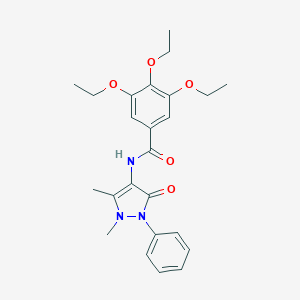
![6-amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B330899.png)
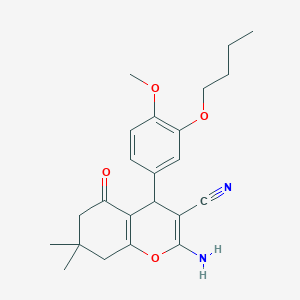
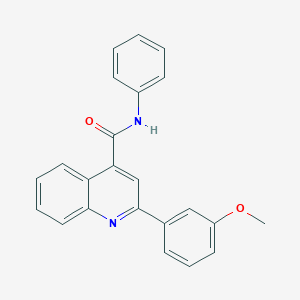
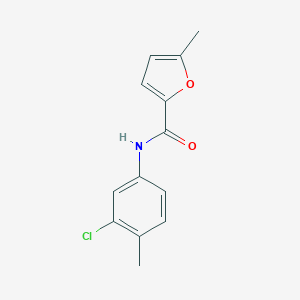
![2-{[3-(1,3-Benzodioxol-5-yl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B330905.png)
